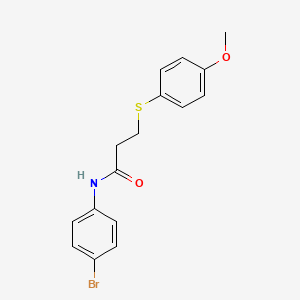
N-(4-bromophenyl)-3-((4-methoxyphenyl)thio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-3-((4-methoxyphenyl)thio)propanamide, also known as BPTP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPTP is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of insulin signaling and glucose homeostasis. In
Wissenschaftliche Forschungsanwendungen
Molecular Electronics Applications
A study by Stuhr-Hansen et al. (2005) highlights the use of aryl bromides as precursors for thiol end-capped molecular wires, specifically mentioning the utility of 4-bromophenyl and methoxymethyl derivatives in synthesizing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. This research underscores the importance of such compounds in the development of molecular electronics, providing efficient synthetic routes for creating building blocks crucial for the assembly of complex molecular structures (Stuhr-Hansen et al., 2005).
Photocleavage Reactions
In another study, the photocleavage reactions of monothioimides, including derivatives similar to the compound , were investigated to understand their photochemical behavior. The research conducted by Fu et al. (1998) explored the crystal structures and photochemistry of these compounds, revealing insights into their potential applications in developing photo-responsive materials. This study contributes to the understanding of how such compounds can be utilized in designing systems that undergo structural changes upon exposure to light (Fu et al., 1998).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-3-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-20-14-6-8-15(9-7-14)21-11-10-16(19)18-13-4-2-12(17)3-5-13/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDSERREAIGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2831978.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2831982.png)
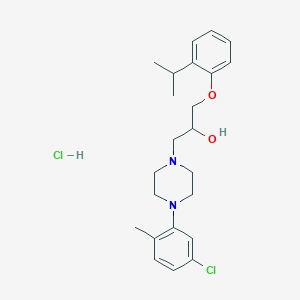
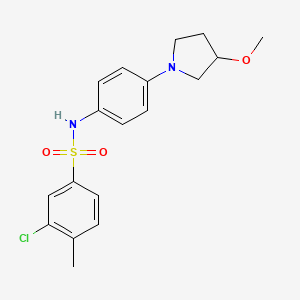
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2831990.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2831993.png)
![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2831995.png)
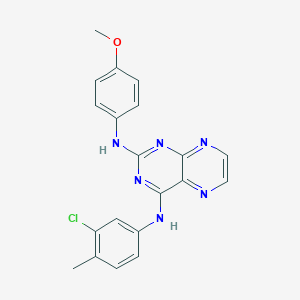

![2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2831998.png)
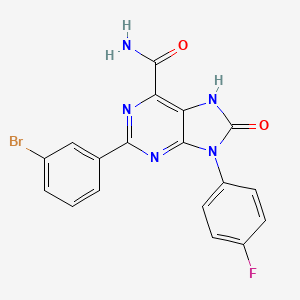
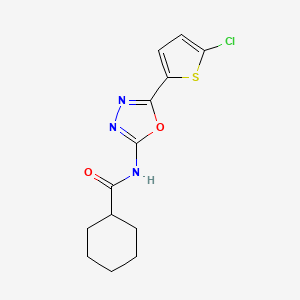
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2832001.png)